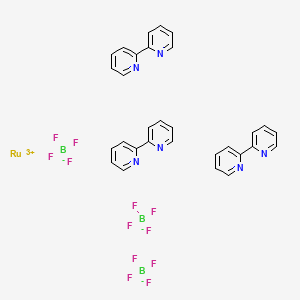
-Ruthenium(4+) tris(2,2'-bipyridine) tetrakis(tetrafluoroboranuide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) is a coordination compound that has garnered significant attention in the field of analytical science. This compound is known for its unique electrochemiluminescence properties, making it a valuable reagent in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) typically involves the reaction of ruthenium(III) chloride with 2,2’-bipyridine in the presence of a reducing agent. The reaction is carried out under reflux conditions, followed by the addition of tetrafluoroboranuide to form the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the unique electronic properties of the ruthenium center and the bipyridine ligands .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate and reducing agents such as sodium borohydride. The reactions are typically carried out in polar solvents like acetonitrile or water under ambient conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) complexes, while reduction reactions can produce ruthenium(II) species .
Scientific Research Applications
Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) involves the transfer of electrons between the ruthenium center and the bipyridine ligands. This electron transfer process generates an excited state luminophore species, which emits light upon returning to the ground state. This property is exploited in electrochemiluminescence applications .
Comparison with Similar Compounds
Similar Compounds
Ruthenium(II) tris(2,2’-bipyridine) hexafluorophosphate: This compound is similar in structure and also exhibits electrochemiluminescence properties.
Ruthenium(II) tris(2,2’-bipyridine) dichloride: Another similar compound used in electrochemical applications.
Uniqueness
Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) is unique due to its higher oxidation state, which enhances its electrochemical properties and makes it more suitable for specific analytical applications .
Properties
Molecular Formula |
C30H24B3F12N6Ru |
|---|---|
Molecular Weight |
830.0 g/mol |
IUPAC Name |
2-pyridin-2-ylpyridine;ruthenium(3+);tritetrafluoroborate |
InChI |
InChI=1S/3C10H8N2.3BF4.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*2-1(3,4)5;/h3*1-8H;;;;/q;;;3*-1;+3 |
InChI Key |
SZADLRGDQGRMAJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


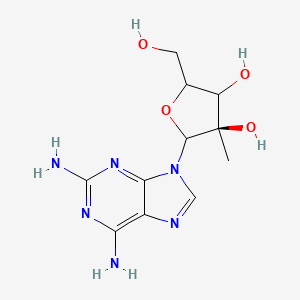
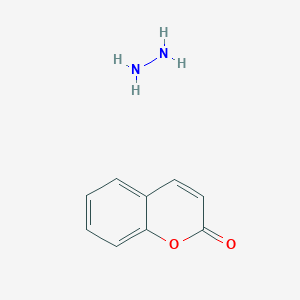

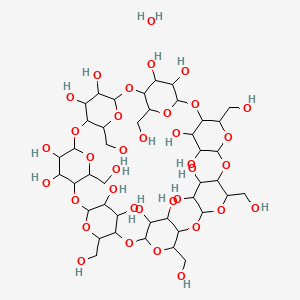

![acetic acid;7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14793708.png)
![[2-[3,4-bis(14-methylpentadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(14-methylpentadecanoyloxy)ethyl] 14-methylpentadecanoate](/img/structure/B14793710.png)
![[(26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate](/img/structure/B14793725.png)
![(1S,4R,8R,10R,13S,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14793733.png)
![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene](/img/structure/B14793741.png)
![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14793751.png)

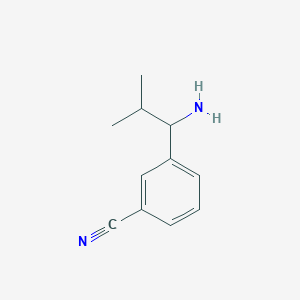
![N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide](/img/structure/B14793777.png)
